molecular formula C13H16N2O B2407011 1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2224299-70-9

1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2407011
CAS No.: 2224299-70-9
M. Wt: 216.284
InChI Key: LJKWCKDJQDJMMS-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one is a chemical compound with a complex structure that includes a pyridine ring, a pyrrolidine ring, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2-pyridin-3-ylpyrrolidine with a suitable propenone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-2-pyridin-3-yl)pyrrolidine: A structurally similar compound with a pyrrolidine ring but lacking the propenone group.

    3-(4-Methyl-2-pyridin-3-yl)pyridine: Contains a pyridine ring similar to the target compound but with different substituents.

    1-(4-Methyl-2-pyridin-3-yl)pyrrolidin-2-one: A derivative with a pyrrolidinone ring instead of a pyrrolidine ring.

Uniqueness

1-(4-Methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a propenone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-methyl-2-pyridin-3-ylpyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)15-9-10(2)7-12(15)11-5-4-6-14-8-11/h3-6,8,10,12H,1,7,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKWCKDJQDJMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)C=C)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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